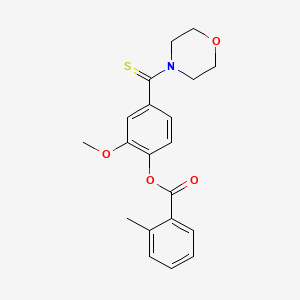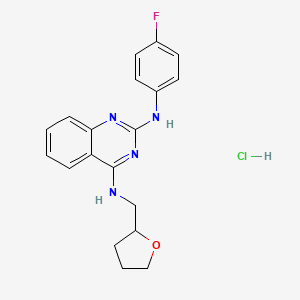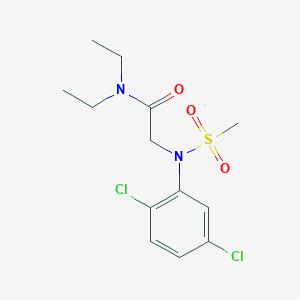![molecular formula C19H21N3O2S B4016505 1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016505.png)
1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin, and several plants such as strychnine .
Synthesis Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Multicomponent reactions (MCRs) comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
Physically, indole derivatives are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
Anticancer Properties
Indole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate specific pathways and optimize their therapeutic potential .
Antimicrobial Activity
Indole-based compounds exhibit antimicrobial properties against bacteria, fungi, and viruses. Our compound may play a role in combating microbial infections. Investigations into its mode of action and efficacy against specific pathogens are ongoing .
Anti-Inflammatory Effects
Indole derivatives have been linked to anti-inflammatory activity. By modulating inflammatory pathways, they could potentially alleviate conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antiviral Potential
Some indole derivatives, including our compound, have demonstrated antiviral activity. Researchers have explored their effects against viruses such as hepatitis C. Understanding their interactions with viral proteins and mechanisms of action is crucial for drug development .
Plant Growth Regulation
Indole compounds play a role in plant biology. For instance, indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Our compound’s structural similarity to IAA suggests potential applications in plant growth regulation and crop yield enhancement .
Heterocyclic Chemistry
The synthesis and study of indole derivatives contribute to the field of heterocyclic chemistry. Researchers investigate novel synthetic methods to access these compounds, aiming for efficient and sustainable routes. Our compound’s unique structure adds to this exploration .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5E)-1-butan-2-yl-5-[(1-ethylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-12(3)22-18(24)15(17(23)20-19(22)25)10-13-11-21(5-2)16-9-7-6-8-14(13)16/h6-12H,4-5H2,1-3H3,(H,20,23,25)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIGNHSKDFYBGF-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(butan-2-yl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{3-[(1-naphthylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016427.png)
![N-[5-(4-isobutoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4016435.png)
![1-sec-butyl-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016439.png)
![N-(3-hydroxypropyl)-1-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B4016443.png)
![3-ethyl-5-{2-[1-(2-hydroxyethyl)naphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]ethylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4016454.png)

![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoic acid](/img/structure/B4016478.png)

![1-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016495.png)
![N-[1-[(butylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B4016503.png)

![1-cyclohexyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016512.png)
![N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4016519.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4016527.png)